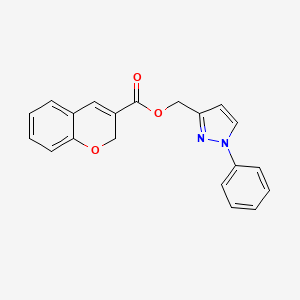![molecular formula C22H16N6O2 B12940839 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline CAS No. 22915-83-9](/img/structure/B12940839.png)
4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is a complex organic compound characterized by the presence of oxadiazole rings and aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline typically involves the reaction of 1,4-phenylenediamine with 5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-2-thiol) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the oxadiazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and dendrimers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole rings contribute to its electron-accepting properties, making it effective in electronic applications. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1,3-Phenylenedioxy)dianiline: Similar in structure but with different electronic properties.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Contains oxazole rings instead of oxadiazole rings.
5,5’-(1,4-phenylene)bis(1H-tetrazole): Similar backbone but with tetrazole rings instead of oxadiazole rings .
Uniqueness
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is unique due to its combination of oxadiazole and aniline groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propriétés
Numéro CAS |
22915-83-9 |
|---|---|
Formule moléculaire |
C22H16N6O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-[5-[4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C22H16N6O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H,23-24H2 |
Clé InChI |
KTDQRWMCUQLISY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C4=NN=C(O4)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)

